molecular formula C21H28N4O B015559 N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine CAS No. 109912-34-7

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine

Cat. No.: B015559
CAS No.: 109912-34-7
M. Wt: 352.5 g/mol
InChI Key: SZXAMPXPWBJHAR-UHFFFAOYSA-N
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Description

N’-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine is a complex organic compound that features a combination of functional groups, including a nitrile group, a methoxybenzyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 4-cyanobutyl group: This can be achieved by reacting a suitable butyl halide with a cyanide source under nucleophilic substitution conditions.

    Introduction of the 4-methoxybenzyl group: This step might involve a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Attachment of the pyridinyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.

    Final assembly: The final step would involve the coupling of the intermediate products to form the desired ethanediamine derivative under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridinyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine analogs: Compounds with slight modifications in the functional groups or the core structure.

    Other ethanediamine derivatives: Compounds with different substituents on the ethanediamine backbone.

Uniqueness

The uniqueness of N’-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19/h4,6,8-12,14H,3,5,7,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXAMPXPWBJHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC#N)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391107
Record name N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109912-34-7
Record name N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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